molecular formula C19H20N4O5S B292675 methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B292675
M. Wt: 416.5 g/mol
InChI Key: FNBFFKRDXBYZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of thiazolopyrimidines and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. This compound may also modulate the immune system by affecting the production of cytokines and other immune system molecules.
Biochemical and Physiological Effects:
Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have antimicrobial and antiviral activity. This compound may also have anti-inflammatory effects and may modulate the immune system.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several advantages and limitations for lab experiments. The advantages of this compound include its high purity and its potential as a multi-targeted agent for various diseases. The limitations of this compound include its limited solubility and potential toxicity at high concentrations.

Future Directions

For the research on this compound include further study of its mechanism of action, potential as a drug delivery agent, diagnostic tool, and its safety and toxicity for clinical use.

Synthesis Methods

The synthesis of methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves the reaction of 2-aminothiazole with ethyl cyanoacetate in the presence of a base to form ethyl 2-amino-4-cyano-5-mercaptothiazole. This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst to form methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The synthesis of this compound has been optimized to yield a high purity product.

Scientific Research Applications

Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promising results in various scientific research applications. This compound has been studied for its potential as an anticancer agent, antimicrobial agent, and antiviral agent. In addition, this compound has been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H20N4O5S/c1-9-14(18(24)28-5)15(23-17(21)13(8-20)29-19(23)22-9)10-6-11(25-2)16(27-4)12(7-10)26-3/h6-7,15H,21H2,1-5H3

InChI Key

FNBFFKRDXBYZMW-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC

Origin of Product

United States

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